molecular formula C9H12O2 B14152681 1-(4-(Hydroxymethyl)phenyl)ethanol CAS No. 80463-22-5

1-(4-(Hydroxymethyl)phenyl)ethanol

Cat. No.: B14152681
CAS No.: 80463-22-5
M. Wt: 152.19 g/mol
InChI Key: OZHROFCXIMHHRO-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)phenyl)ethanol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenylethanol, where a hydroxymethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxymethyl)phenyl)ethanol can be synthesized through several methods. One common approach involves the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method achieves a high turnover number (TON) of 400,000 through systematic optimization of catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of ruthenium catalysts in a Guerbet-style process is one such method, which ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-(hydroxymethyl)benzaldehyde or 4-(hydroxymethyl)benzoic acid.

    Reduction: Formation of 1-(4-(hydroxymethyl)phenyl)ethane.

    Substitution: Formation of various substituted phenylethanol derivatives.

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)ethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

    1-(4-(Hydroxymethyl)phenyl)ethanone: A ketone derivative with similar structural features.

    4-(Hydroxymethyl)phenol: A phenolic compound with a hydroxymethyl group.

    1-(4-(Hydroxymethyl)phenyl)propan-1-ol: A longer-chain alcohol derivative.

Uniqueness: 1-(4-(Hydroxymethyl)phenyl)ethanol is unique due to its specific hydroxymethyl substitution on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHROFCXIMHHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306254
Record name α-Methyl-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80463-22-5
Record name α-Methyl-1,4-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80463-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1,4-benzenedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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